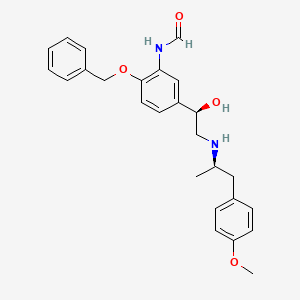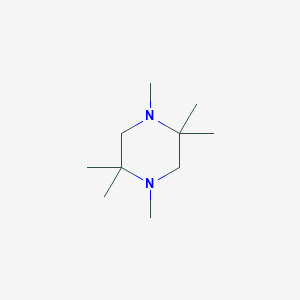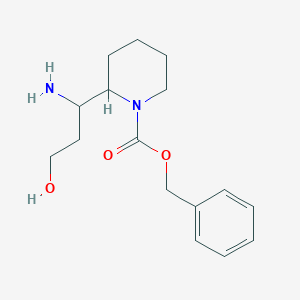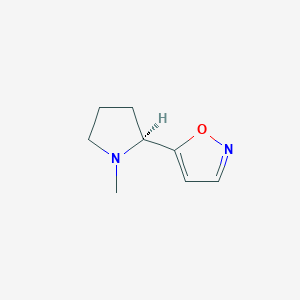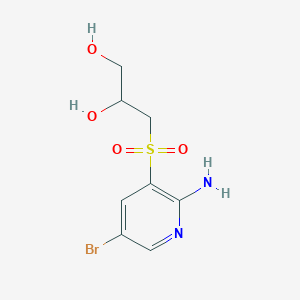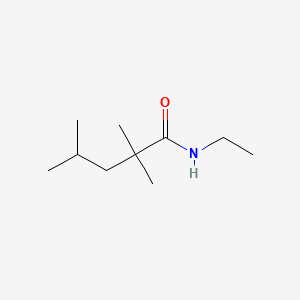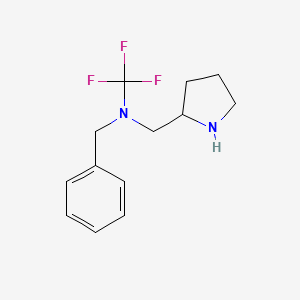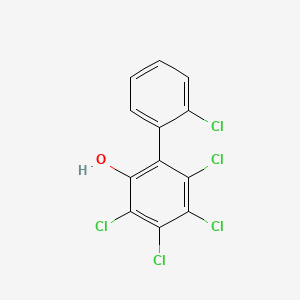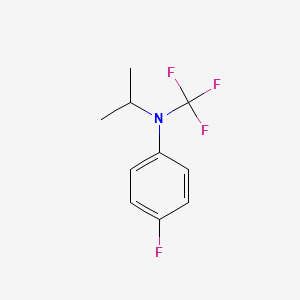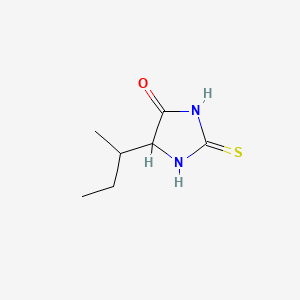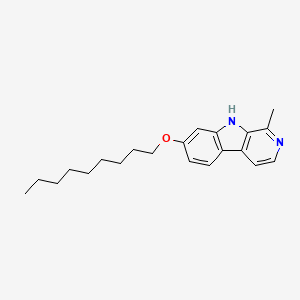
9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- is a synthetic organic compound belonging to the class of beta-carbolines Beta-carbolines are a group of alkaloids with a tricyclic structure comprising an indole ring system fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst.
Formation of the Pyridine Ring: The pyridine ring is then fused to the indole ring through cyclization reactions.
Introduction of the Methyl Group: The methyl group is introduced at the 1-position of the indole ring using methylation reactions.
Attachment of the Nonyloxy Group: The nonyloxy group is attached to the 7-position of the indole ring through etherification reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and reaction time.
- Implementation of purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms using reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biochemical processes.
DNA Intercalation: Intercalating into DNA strands, affecting DNA replication and transcription.
Comparación Con Compuestos Similares
Harmine: 7-Methoxy-1-methyl-9H-pyrido(3,4-b)indole, known for its psychoactive properties.
Norharmane: 9H-Pyrido(3,4-b)indole, a parent compound of beta-carbolines with various biological activities.
Uniqueness: 9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- is unique due to the presence of the nonyloxy group at the 7-position, which imparts distinct chemical and biological properties compared to other beta-carbolines. This structural modification can influence the compound’s solubility, reactivity, and interaction with biological targets.
Propiedades
Número CAS |
63885-67-6 |
|---|---|
Fórmula molecular |
C21H28N2O |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
1-methyl-7-nonoxy-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C21H28N2O/c1-3-4-5-6-7-8-9-14-24-17-10-11-18-19-12-13-22-16(2)21(19)23-20(18)15-17/h10-13,15,23H,3-9,14H2,1-2H3 |
Clave InChI |
ROIXAYSEECCGQJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



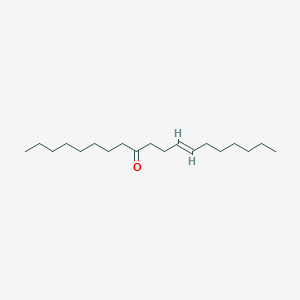
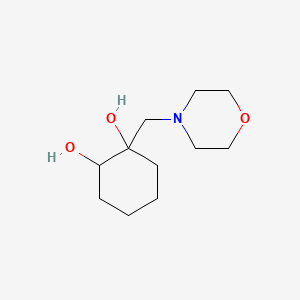
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)
